2',6'-Dichloro-4'-methylphenacyl chloride
Description
Properties
Molecular Formula |
C9H7Cl3O |
|---|---|
Molecular Weight |
237.5 g/mol |
IUPAC Name |
2-chloro-1-(2,6-dichloro-4-methylphenyl)ethanone |
InChI |
InChI=1S/C9H7Cl3O/c1-5-2-6(11)9(7(12)3-5)8(13)4-10/h2-3H,4H2,1H3 |
InChI Key |
DFKNBPNNUUDKJB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)C(=O)CCl)Cl |
Origin of Product |
United States |
Synthetic Pathways and Precursor Chemistry for 2 ,6 Dichloro 4 Methylphenacyl Chloride
Established Methodologies for the Preparation of 2',6'-Dichloro-4'-methylphenacyl chloride
The traditional synthesis of this compound is typically achieved through a two-step sequence. The first step involves the introduction of an acetyl group onto a substituted benzene (B151609) ring via a Friedel-Crafts acylation reaction. The resulting ketone is then subjected to a regioselective halogenation to introduce a chlorine atom at the α-position to the carbonyl group.
Acylation Reactions Leading to Precursor Aromatic Ketones
The key precursor for the synthesis of this compound is 2',6'-dichloro-4'-methylacetophenone. This intermediate is synthesized via the Friedel-Crafts acylation of 3,5-dichlorotoluene (B1293413). In this electrophilic aromatic substitution reaction, an acyl group, typically from acetyl chloride or acetic anhydride, is introduced onto the aromatic ring. A strong Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃), is required to generate the highly electrophilic acylium ion. sigmaaldrich.comorganic-chemistry.orgscribd.comlibretexts.org
The reaction proceeds by the formation of a complex between the Lewis acid and the acylating agent. This complex then generates the acylium ion, which acts as the electrophile. The aromatic ring of 3,5-dichlorotoluene, acting as a nucleophile, attacks the acylium ion. The directing effects of the substituents on the benzene ring guide the position of acylation. In the case of 3,5-dichlorotoluene, the methyl group is an ortho-, para-director and activating, while the chlorine atoms are ortho-, para-directing but deactivating. The acylation occurs at the position para to the methyl group and ortho to the two chlorine atoms, leading to the desired 2',6'-dichloro-4'-methylacetophenone.
A typical procedure involves the slow addition of the acylating agent to a mixture of 3,5-dichlorotoluene and a stoichiometric amount of aluminum chloride in a suitable inert solvent, such as dichloromethane (B109758) or carbon disulfide, at low temperatures to control the exothermic reaction. scribd.comyoutube.com The reaction mixture is then typically warmed to room temperature or heated to drive the reaction to completion.
| Reactants | Catalyst | Solvent | Temperature | Typical Yield |
| 3,5-Dichlorotoluene, Acetyl Chloride | AlCl₃ | Dichloromethane | 0 °C to RT | Moderate to Good |
| 3,5-Dichlorotoluene, Acetic Anhydride | AlCl₃ | Nitrobenzene | RT to 60 °C | Moderate |
Regioselective Halogenation Strategies for α-Halo Ketone Formation
The second step in the synthesis of this compound is the regioselective chlorination of the α-carbon of the precursor ketone, 2',6'-dichloro-4'-methylacetophenone. This transformation yields the desired α-halo ketone. mdpi.comnih.gov
Several reagents are effective for the α-chlorination of ketones. researchgate.net One of the most common and effective reagents is sulfuryl chloride (SO₂Cl₂). google.comgoogle.com The reaction is typically carried out in an inert solvent, and the regioselectivity for the α-position is generally high for acetophenones. The mechanism of acid-catalyzed halogenation involves the formation of an enol intermediate, which is the reactive species that attacks the halogenating agent. missouri.edulibretexts.orglibretexts.org
Another widely used reagent for α-chlorination is 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCDMH). researchgate.nettandfonline.comresearchgate.net This reagent offers advantages in terms of ease of handling and milder reaction conditions compared to sulfuryl chloride. The reaction is often catalyzed by an acid, such as p-toluenesulfonic acid, and can be performed in solvents like methanol. tandfonline.com The use of DCDMH often leads to high yields of the monochlorinated product. researchgate.nettandfonline.com
| Ketone Precursor | Chlorinating Agent | Catalyst/Conditions | Solvent | Typical Yield |
| 2',6'-dichloro-4'-methylacetophenone | Sulfuryl Chloride (SO₂Cl₂) | Inert conditions | Dichloromethane | Good to Excellent |
| 2',6'-dichloro-4'-methylacetophenone | 1,3-dichloro-5,5-dimethylhydantoin (DCDMH) | p-Toluenesulfonic acid | Methanol | High |
Novel and Emerging Synthetic Approaches to this compound
Recent advances in organic synthesis have focused on the development of more sustainable and efficient methodologies. These include the use of novel catalytic systems and the application of green chemistry principles to traditional reactions.
Catalytic Systems in the Synthesis of this compound
For the Friedel-Crafts acylation step, alternatives to the stoichiometric use of AlCl₃ are being explored to reduce waste and catalyst deactivation issues. Metal triflates, such as bismuth triflate, have been shown to be effective catalysts for Friedel-Crafts acylation, often under milder conditions and with easier catalyst recovery. ruc.dk
In the α-chlorination of ketones, catalytic methods are also gaining prominence. For example, ceric ammonium (B1175870) nitrate (B79036) (CAN) has been reported to catalyze the α-chlorination of ketones using acetyl chloride as the chlorine source. arkat-usa.org This method offers a mild and efficient alternative to traditional reagents. Copper(II) triflate has also been shown to catalyze the α-halogenation of ketones with reagents like DCDMH. Furthermore, enantioselective catalytic α-chlorination of ketones has been achieved using chiral catalysts and a nucleophilic chlorine source like NaCl, representing a significant advancement in asymmetric synthesis. acs.orgnih.govresearchgate.netscribd.com
Principles of Green Chemistry Applied to this compound Synthesis
The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of the synthesis of this compound, several strategies can be applied.
For the Friedel-Crafts acylation, the use of ionic liquids as recyclable solvents and catalysts is a promising green alternative to traditional volatile organic solvents and corrosive Lewis acids. tandfonline.comliv.ac.uknih.govbeilstein-journals.orggoogle.com Ionic liquids can enhance reaction rates and selectivity, and their non-volatile nature reduces air pollution. tandfonline.comliv.ac.uk Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption for Friedel-Crafts acylations. ruc.dknih.govscirp.orgacs.org
For the α-halogenation step, the development of methods that use safer and more environmentally benign halogenating agents is a key area of research. Photochemical synthesis of α-haloketones using inorganic chloride salts as the halogen source and a photocatalyst represents a greener approach, avoiding the use of toxic elemental halogens or reagents that generate significant waste. chemistryviews.org The use of water as a solvent, where possible, also aligns with the principles of green chemistry. researchgate.net
Optimization of Reaction Conditions and Process Efficiency in this compound Production
Optimizing the production of this compound focuses on improving chemical yield, minimizing by-product formation, reducing waste, and lowering costs, which are critical for industrial-scale manufacturing. Research into Friedel-Crafts acylation processes has identified several key parameters that can be fine-tuned for enhanced efficiency. researchgate.netresearchgate.net
Solvent and Temperature Control: The choice of solvent and reaction temperature are interdependent variables crucial for optimization. Non-polar solvents like ethylene (B1197577) dichloride or dichloromethane are common. youtube.com The reaction temperature must be carefully controlled; initial mixing is often done at low temperatures (e.g., 0–10 °C) to manage the initial exotherm, while the reaction may be driven to completion at a moderately elevated temperature (e.g., 40–80 °C). google.comyoutube.com Operating at the optimal temperature ensures a reasonable reaction rate without promoting the formation of undesired isomers or polymeric by-products.
Molar Ratio of Reactants: The molar ratio of the precursors (3,5-dichlorotoluene and chloroacetyl chloride) to the catalyst is another critical parameter. Using a slight excess of the acylating agent can help drive the reaction to completion, but a large excess can lead to complications in purification. google.com Optimizing these ratios is essential for maximizing the conversion of the limiting reactant and achieving high process efficiency. The data below illustrates how varying these conditions in analogous Friedel-Crafts acylation reactions can influence the outcome.
| Catalyst System | Typical Solvent | Key Advantages | Key Disadvantages | Reference |
|---|---|---|---|---|
| Aluminum Chloride (AlCl₃) | Dichloromethane, Carbon Disulfide | High reactivity, well-established | Requires >1 equivalent, generates significant corrosive waste | google.com |
| Iron(III) Chloride (FeCl₃) | Nitrobenzene | Lower cost than AlCl₃ | Generally lower activity in homogeneous phase | |
| FeCl₃ on Montmorillonite K10 | Ethylene Dichloride | Catalytic amounts needed, high activity, reusable, less waste | Requires catalyst preparation | |
| Other Lewis Acids (e.g., TiCl₄, ZnCl₂) | Various Halogenated Solvents | Varying selectivity depending on substrate | May be less active or more expensive than AlCl₃ | google.com |
| Parameter | Condition Range | Effect on Process | Optimization Goal | Reference |
|---|---|---|---|---|
| Temperature | 20 °C to 90 °C | Affects reaction rate and by-product formation. Higher temperatures increase rate but may reduce selectivity. | Find the lowest temperature for an acceptable reaction rate to maximize selectivity. | google.com |
| Reactant Molar Ratio (Arene:Acyl Chloride) | 1:1 to 1:1.5 | Excess acyl chloride can increase conversion of the arene but complicates purification. | Use a minimal excess of acyl chloride to achieve >95% conversion. | google.com |
| Catalyst Molar Ratio (Arene:Catalyst) | 1:1.1 to 1:2.5 (for AlCl₃) | Sufficient catalyst is needed to activate the acyl chloride and complex with the product. | Minimize catalyst loading without sacrificing reaction rate or yield. | google.com |
Mechanistic Elucidation of Reactions Catalyzed or Mediated by 2 ,6 Dichloro 4 Methylphenacyl Chloride and Its Derivatives
Nucleophilic Substitution Pathways at the α-Carbon of 2',6'-Dichloro-4'-methylphenacyl chloride
The α-carbon of this compound is a key site of reactivity, primarily undergoing nucleophilic substitution. The specific mechanism of this substitution, whether it proceeds via a unimolecular (SN1) or bimolecular (SN2) pathway, is dictated by a delicate balance of various factors.
Kinetic and Stereochemical Aspects of SN1 vs. SN2 Mechanisms
The kinetics of nucleophilic substitution provide crucial evidence for the operative mechanism. An SN1 reaction, proceeding through a carbocation intermediate, would exhibit first-order kinetics, with the rate dependent solely on the concentration of the phenacyl chloride. quora.com Conversely, an SN2 reaction, involving a concerted backside attack by the nucleophile, follows second-order kinetics, where the rate is dependent on the concentrations of both the substrate and the nucleophile. masterorganicchemistry.com
Stereochemistry offers another powerful diagnostic tool. SN1 reactions, due to the planar nature of the carbocation intermediate, typically lead to racemization, producing a mixture of enantiomers if the α-carbon is chiral. quora.com In contrast, the SN2 mechanism is characterized by a complete inversion of stereochemistry at the reaction center.
While specific kinetic studies on this compound are not extensively documented, the behavior of related α-halo ketones suggests that SN2 pathways are generally favored. The presence of the carbonyl group can accelerate SN2 reactions through stabilization of the transition state. researchgate.netstackexchange.com
Influence of Steric and Electronic Parameters on Nucleophilic Attack
The substitution pattern of the aromatic ring in this compound significantly influences the nucleophilic substitution pathway. The two chlorine atoms in the ortho positions exert substantial steric hindrance around the benzylic position, potentially impeding the backside attack required for an SN2 mechanism. libretexts.org Research on ortho-substituted phenacyl bromides has demonstrated a decrease in reactivity towards nucleophilic displacement, a phenomenon attributed to rotational barrier effects and steric repulsion. nih.gov This steric crowding could slow down an SN2 reaction to a degree that an SN1 pathway, involving the formation of a planar carbocation, becomes more competitive.
However, electronic effects also play a critical role. The electron-withdrawing nature of the two chlorine atoms and the carbonyl group would destabilize a potential carbocation intermediate, making an SN1 pathway less favorable. Conversely, these electron-withdrawing groups can enhance the electrophilicity of the α-carbon, potentially favoring an SN2 attack, provided the nucleophile can overcome the steric barrier. The para-methyl group, being electron-donating, offers some electronic stabilization to the aromatic ring but its effect on the α-carbon's reactivity is less direct.
The choice between SN1 and SN2 is therefore a result of the competition between these steric and electronic factors. A strong, small nucleophile might favor an SN2 pathway, while a weaker, bulkier nucleophile under polar protic solvent conditions might lean towards an SN1 mechanism. libretexts.orgyoutube.com
| Factor | Influence on SN1 Pathway | Influence on SN2 Pathway |
| Steric Hindrance (ortho-dichloro) | Favors (less hindered carbocation) | Disfavors (hinders backside attack) |
| Electronic Effects (dichloro) | Disfavors (destabilizes carbocation) | Favors (increases electrophilicity) |
| Electronic Effects (carbonyl) | Disfavors (destabilizes carbocation) | Favors (stabilizes transition state) |
| Electronic Effects (para-methyl) | Minor stabilization | Minor effect |
Carbonyl Reactivity and Enolization Processes in Phenacyl Chloride Systems
The carbonyl group in this compound is central to its reactivity, influencing the acidity of the α-hydrogens and enabling various molecular transformations.
α-Hydrogen Acidity and Enolate Formation Dynamics
The hydrogens on the carbon adjacent to the carbonyl group (α-hydrogens) in phenacyl chlorides are significantly more acidic than typical alkane hydrogens. libretexts.orgpressbooks.pub This increased acidity is due to the formation of a resonance-stabilized enolate anion upon deprotonation. uomustansiriyah.edu.iq The negative charge in the enolate is delocalized onto the electronegative oxygen atom of the carbonyl group, which greatly stabilizes the conjugate base. libretexts.org
The acidity of the α-hydrogens in this compound is further influenced by the substituents on the aromatic ring. The two electron-withdrawing chlorine atoms will inductively increase the acidity of the α-hydrogens, making enolate formation more favorable. stackexchange.com The pKa of α-hydrogens in ketones is typically around 19-21, and the presence of adjacent electron-withdrawing groups can lower this value significantly. libretexts.orglibretexts.org
The formation of the enolate is a dynamic process, and its utility in synthesis lies in its nucleophilic character. Enolates can react with a variety of electrophiles, leading to the formation of new carbon-carbon bonds at the α-position. masterorganicchemistry.com
Rearrangement Reactions Involving the Carbonyl Moiety
α-Halo ketones like this compound are known to undergo rearrangement reactions in the presence of a base, most notably the Favorskii rearrangement. wikipedia.orgorganicreactions.orgpurechemistry.org This reaction typically involves the formation of a cyclopropanone (B1606653) intermediate from the enolate, which then undergoes nucleophilic attack by the base, leading to a ring-opened, rearranged carboxylic acid derivative. wikipedia.org
For the Favorskii rearrangement to occur, the α-halo ketone must possess at least one α-hydrogen on the carbon not bearing the halogen. nrochemistry.com In the case of this compound, the presence of two α-hydrogens makes this pathway plausible. The reaction is initiated by the formation of an enolate, followed by intramolecular nucleophilic attack to displace the chloride and form the cyclopropanone. Subsequent attack of a nucleophile (e.g., hydroxide (B78521) or alkoxide) on the carbonyl carbon of the cyclopropanone leads to the final rearranged product.
The steric hindrance provided by the ortho-chloro substituents could potentially influence the rate and outcome of such rearrangements. It is also important to note that under certain conditions, other reactions such as direct nucleophilic substitution or elimination can compete with the Favorskii rearrangement. ddugu.ac.in
Electrophilic Aromatic Substitution Patterns in Reactions Involving Aromatic Moieties of this compound Derivatives
The aromatic ring of this compound derivatives can undergo electrophilic aromatic substitution, with the position of the incoming electrophile being directed by the existing substituents. The directing effects of these groups are a combination of their inductive and resonance effects. organicchemistrytutor.comlibretexts.org
The substituents on the aromatic ring are:
Two Chlorine Atoms (at positions 2' and 6'): Halogens are deactivating groups due to their strong electron-withdrawing inductive effect, which makes the aromatic ring less nucleophilic. wikipedia.org However, they are ortho-, para-directors because of their ability to donate a lone pair of electrons through resonance, which stabilizes the arenium ion intermediate when the electrophile attacks at the ortho or para positions. libretexts.orgcognitoedu.org
A Methyl Group (at position 4'): Alkyl groups are activating and ortho-, para-directors. They activate the ring through an electron-donating inductive effect and hyperconjugation. savemyexams.comlibretexts.org
A Phenacyl chloride Moiety (at position 1'): The acetyl group (a carbonyl-containing group) is a deactivating group and a meta-director. libretexts.org It deactivates the ring through its electron-withdrawing inductive and resonance effects.
In this compound, the positions ortho to the methyl group are already occupied by chlorine atoms. The position para to the methyl group is occupied by the phenacyl chloride moiety. The positions open for substitution are the 3' and 5' positions.
The directing effects of the substituents can be summarized as follows:
The methyl group directs ortho and para. The ortho positions (2' and 6') are blocked. The para position (1') is blocked.
The chlorine atoms direct ortho and para. The ortho positions to the chlorine at 2' are 1' and 3'. The para position is 5'. The ortho positions to the chlorine at 6' are 1' and 5'. The para position is 3'.
The phenacyl chloride moiety directs meta, which would be the 3' and 5' positions.
| Substituent | Position(s) | Directing Effect |
| -CH₃ | 4' | Ortho, Para-directing (Activating) |
| -Cl | 2', 6' | Ortho, Para-directing (Deactivating) |
| -COCH₂Cl | 1' | Meta-directing (Deactivating) |
Radical Reaction Pathways and Their Intermediates Involving this compound
The radical chemistry of α-haloacetophenones, including phenacyl chlorides, is predominantly initiated through photolysis. The primary photochemical process for compounds of this class is the homolytic cleavage of the carbon-halogen bond (α-cleavage or Norrish Type I reaction). In the case of this compound, irradiation with ultraviolet light is expected to induce the cleavage of the C-Cl bond, which is the weakest bond in the phenacyl moiety.
This cleavage event generates a pair of radical intermediates: the 2',6'-dichloro-4'-methylphenacyl radical and a chlorine radical.
Key Radical Intermediates and Their Fates:
2',6'-Dichloro-4'-methylphenacyl Radical: This is the principal organic radical formed. The presence of two chlorine atoms at the ortho positions of the phenyl ring can sterically hinder reactions at the carbonyl carbon and may influence the radical's conformation. The methyl group at the para position has a minor electronic effect. This radical can undergo several subsequent reactions:
Hydrogen Abstraction: In the presence of a suitable hydrogen donor solvent (R-H), the phenacyl radical can abstract a hydrogen atom to form 2',6'-dichloro-4'-methylacetophenone.
Dimerization: Two phenacyl radicals can combine to form a 1,2-diketone dimer.
Decarbonylation: Although less common for aroyl radicals compared to aliphatic acyl radicals, decarbonylation to produce a 2,6-dichloro-4-methylbenzyl radical can occur under certain conditions, such as higher temperatures.
Addition to Unsaturated Systems: The phenacyl radical can add to alkenes or alkynes, initiating polymerization or leading to more complex molecular architectures.
Chlorine Radical (Cl•): The chlorine radical is highly reactive and can participate in several ways:
Hydrogen Abstraction: It can readily abstract a hydrogen atom from a solvent molecule, generating a solvent radical and hydrogen chloride (HCl).
Addition to Unsaturated Bonds: It can add to any double or triple bonds present in the reaction mixture.
Radical Combination: It can recombine with other radicals in the system. For instance, combination with the 2',6'-dichloro-4'-methylphenacyl radical would regenerate the starting material.
Computational Chemistry and Quantum Mechanical Studies of Reaction Mechanisms
While specific computational studies on this compound are not extensively documented in the literature, the reaction mechanisms of similar phenacyl halides have been investigated using computational chemistry and quantum mechanical methods. These studies provide a theoretical framework for understanding the radical reaction pathways of this compound.
Density Functional Theory (DFT) is a commonly employed method for these investigations. It allows for the calculation of molecular geometries, energies of reactants, intermediates, transition states, and products.
Key areas of computational investigation for this system would include:
Bond Dissociation Energy (BDE): The C-Cl bond is expected to be the most labile in the phenacyl moiety. DFT calculations can provide a quantitative value for the BDE of this bond. This value is crucial for predicting the feasibility of homolytic cleavage under photochemical conditions. The BDE would be influenced by the electronic effects of the chloro and methyl substituents on the phenyl ring.
Potential Energy Surface (PES) Mapping: Computational chemists can map the PES for the radical reactions. This involves identifying the lowest energy pathways for processes such as:
Homolytic cleavage of the C-Cl bond.
Hydrogen abstraction by the phenacyl radical.
Dimerization of the phenacyl radical.
Decarbonylation of the phenacyl radical. The calculations would reveal the activation energies for each step, allowing for a prediction of the major and minor reaction pathways.
Structure and Stability of Radical Intermediates: The geometry and electronic structure of the 2',6'-dichloro-4'-methylphenacyl radical can be modeled. Calculations can determine the spin density distribution, which indicates the location of the unpaired electron and thus the most likely site of subsequent reactions. The stabilizing or destabilizing effects of the substituents on this radical intermediate can also be quantified.
Simulation of Spectroscopic Properties: Quantum mechanical calculations can predict spectroscopic properties, such as the absorption spectra of the transient radical intermediates. These theoretical spectra can then be compared with experimental data from techniques like flash photolysis to confirm the identity of the observed intermediates.
The table below summarizes the types of data that would be generated from a computational study of the radical reactions of this compound.
| Computational Method | Parameter Calculated | Significance in Mechanistic Elucidation |
| DFT (e.g., B3LYP/6-311G**) | Bond Dissociation Energy (C-Cl) | Predicts the energy required for the initiation of the radical reaction. |
| Transition State Theory | Activation Energy (Ea) | Determines the kinetic feasibility of different reaction pathways (e.g., H-abstraction vs. dimerization). |
| Natural Bond Orbital (NBO) Analysis | Spin Density of Intermediates | Identifies the location of the unpaired electron on the radical, predicting its reactivity. |
| Time-Dependent DFT (TD-DFT) | Electronic Absorption Spectra | Allows for the theoretical identification of transient species observed in experimental spectroscopy. |
Diverse Reactivity Profiles and Chemical Transformations Involving 2 ,6 Dichloro 4 Methylphenacyl Chloride
Utilization in the Synthesis of Heterocyclic Scaffolds
The electrophilic nature of the α-carbon and the carbonyl group in 2',6'-dichloro-4'-methylphenacyl chloride makes it an ideal precursor for the synthesis of a variety of heterocyclic compounds. Its reactions with diverse nucleophiles allow for the construction of five-membered aromatic rings and other cyclic systems through cyclization reactions.
Formation of Furan (B31954), Pyrrole (B145914), and Thiophene (B33073) Derivatives
While specific examples detailing the synthesis of furan, pyrrole, and thiophene derivatives directly from this compound are not extensively documented in readily available literature, the general reactivity of α-haloketones provides a foundational framework for these transformations.
Furan derivatives can, in principle, be synthesized from α-haloketones through reactions like the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound. While not a direct application, this compound could be envisioned as a precursor to a 1,4-dicarbonyl intermediate. Another classical approach is the Feist-Benary furan synthesis, where an α-halo ketone reacts with a β-dicarbonyl compound.
Pyrrole scaffolds are often constructed via the Paal-Knorr pyrrole synthesis, which, similar to furan synthesis, requires a 1,4-dicarbonyl compound. Thus, the conversion of this compound to a suitable 1,4-dicarbonyl intermediate would be a necessary prerequisite. The Hantzsch pyrrole synthesis, involving the reaction of an α-haloketone with a β-ketoester and ammonia (B1221849) or a primary amine, represents a more direct potential application.
Thiophene synthesis can be achieved through various methods starting from α-haloketones. The Gewald reaction, for instance, utilizes an α-cyano ketone, which could potentially be derived from this compound, to react with sulfur and a ketone or aldehyde. A more direct route would be the reaction with a sulfur-containing nucleophile, such as Lawesson's reagent or sodium sulfide, followed by cyclization.
| Heterocycle | General Synthetic Strategy from α-Haloketones | Potential Application for this compound |
|---|---|---|
| Furan | Paal-Knorr Synthesis, Feist-Benary Synthesis | Conversion to a 1,4-dicarbonyl intermediate or reaction with a β-dicarbonyl compound. |
| Pyrrole | Paal-Knorr Synthesis, Hantzsch Synthesis | Conversion to a 1,4-dicarbonyl intermediate or reaction with a β-ketoester and ammonia/amine. |
| Thiophene | Gewald Reaction, Reaction with sulfur nucleophiles | Conversion to an α-cyano ketone or direct reaction with reagents like Lawesson's reagent. |
Cyclocondensation Reactions with Bifunctional Nucleophiles
The reaction of α-haloketones with bifunctional nucleophiles is a well-established method for the synthesis of various heterocyclic systems. In this context, this compound can serve as a key electrophilic partner. For instance, reaction with thiourea (B124793) or its derivatives can lead to the formation of aminothiazole rings. Similarly, condensation with amidines or guanidines can yield imidazole (B134444) or diaminopyrimidine derivatives, respectively. These cyclocondensation reactions typically proceed via initial nucleophilic attack at the α-carbon, followed by an intramolecular condensation involving the carbonyl group.
Carbon-Carbon Bond Formation Reactions Mediated by this compound
The reactivity of this compound extends to its utility in forming new carbon-carbon bonds, a cornerstone of organic synthesis. It can participate in a variety of reactions, including olefination, alkylation, and acylation, and can serve as a precursor for cross-coupling methodologies.
Olefination Reactions (e.g., Wittig, Horner-Wadsworth-Emmons Variants)
The carbonyl group of this compound is susceptible to olefination reactions, providing a route to substituted alkenes.
The Wittig reaction , a widely used method for alkene synthesis, involves the reaction of a phosphorus ylide with a ketone or aldehyde. beilstein-journals.org In this case, this compound would react with a Wittig reagent (e.g., Ph3P=CHR) to yield a substituted styrene (B11656) derivative. The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide used. beilstein-journals.org
The Horner-Wadsworth-Emmons (HWE) reaction offers an alternative and often more stereoselective method for olefination. wikipedia.org This reaction employs a phosphonate (B1237965) carbanion, which is generally more nucleophilic and less basic than the corresponding Wittig ylide. wikipedia.org The reaction of this compound with a stabilized phosphonate ylide would be expected to produce predominantly the (E)-alkene. wikipedia.org
| Olefination Reaction | Key Reagent | Expected Product with this compound |
|---|---|---|
| Wittig Reaction | Phosphorus Ylide (e.g., Ph3P=CHR) | Substituted Styrene Derivative |
| Horner-Wadsworth-Emmons Reaction | Phosphonate Carbanion | (E)-Alkene |
Alkylation and Acylation Reactions for C-C Bond Construction
As a potent electrophile, this compound is an excellent substrate for alkylation reactions . The reactive α-chloro group is readily displaced by a variety of nucleophiles, including enolates, organometallic reagents (such as Grignard or organolithium reagents), and other carbanions. This allows for the introduction of the 2',6'-dichloro-4'-methylphenacyl moiety onto a wide range of molecular frameworks, facilitating the construction of more complex carbon skeletons.
In the context of acylation reactions , while this compound itself is an α-haloketone and not a typical acylating agent, it can participate in reactions that result in the formal acylation of a substrate. For instance, in Friedel-Crafts type reactions, the phenacyl moiety can be introduced onto an aromatic ring under Lewis acid catalysis. However, the primary role of this compound is as an electrophile in alkylation reactions.
Cross-Coupling Methodologies Involving this compound as a Precursor
Although direct cross-coupling of the α-chloro position in this compound is not a commonly reported transformation, this compound can serve as a precursor to substrates suitable for various cross-coupling reactions. For instance, conversion of the chloride to other functional groups, such as a boronic ester or a stannane, would enable its participation in Suzuki or Stille cross-coupling reactions, respectively. These transformations would allow for the formation of a new carbon-carbon bond at the α-position, further expanding the synthetic utility of this versatile building block.
Carbon-Heteroatom Bond Formation Reactions (N, O, S)
The chemical architecture of this compound features two primary electrophilic sites: the carbonyl carbon and the α-carbon bonded to a chlorine atom. This inherent reactivity makes it a valuable substrate for a variety of carbon-heteroatom bond-forming reactions. Nucleophiles containing nitrogen, oxygen, and sulfur readily attack these sites, leading to the synthesis of a diverse range of molecular structures. These transformations are fundamental in synthetic organic chemistry for building complex molecules from simpler precursors.
Amination Reactions for Nitrogen-Containing Structures
The reaction of this compound with nitrogen-based nucleophiles, such as primary and secondary amines, is a direct method for forming α-amino ketones. This reaction typically proceeds through a nucleophilic substitution mechanism, where the amine displaces the α-chloride. docbrown.info The process involves the attack of the lone pair of electrons on the nitrogen atom on the electrophilic α-carbon. chemguide.co.uk
Generally, the reaction is carried out in the presence of a base or an excess of the amine to neutralize the hydrogen chloride (HCl) that is formed as a byproduct. libretexts.orgchemguide.co.uk The resulting N-substituted α-amino ketones are significant structural motifs found in many biologically active compounds and serve as versatile intermediates for further synthetic elaborations. hud.ac.uk The reaction is analogous to the acylation of amines, but in this case, it is an alkylation of the amine by the α-carbon of the ketone. docbrown.info
Table 1: Examples of Amination Reactions
| Amine Type | Reactant | Product Structure | Product Class |
|---|---|---|---|
| Primary Amine | R-NH₂ | 2-(Alkylamino)-1-(2,6-dichloro-4-methylphenyl)ethan-1-one | N-Alkyl-α-amino ketone |
| Secondary Amine | R₂NH | 2-(Dialkylamino)-1-(2,6-dichloro-4-methylphenyl)ethan-1-one | N,N-Dialkyl-α-amino ketone |
Ether and Thioether Linkage Formation
Similar to amination, this compound can react with oxygen and sulfur nucleophiles to form ether and thioether linkages, respectively. These reactions expand the synthetic utility of the parent compound, allowing for the introduction of key functional groups found in pharmaceuticals and materials science.
The formation of α-alkoxy or α-aryloxy ketones (ethers) is achieved by reacting this compound with alkoxides or phenoxides. These nucleophiles are typically generated in situ by treating the corresponding alcohol or phenol (B47542) with a suitable base. The reaction proceeds via a nucleophilic substitution at the α-carbon. medcraveonline.com
For the synthesis of thioethers (also known as sulfides), the α-chloride is displaced by a sulfur nucleophile, typically a thiolate, which is readily formed by the deprotonation of a thiol. masterorganicchemistry.com Thioether moieties are present in numerous important compounds, and methods for their synthesis are of great interest. researchgate.netnih.govorganic-chemistry.org The reaction of α-halo ketones with thiolates provides a direct route to α-keto thioethers. masterorganicchemistry.comresearchgate.net
Table 2: Ether and Thioether Formation Reactions
| Nucleophile Source | Nucleophile | Product Structure | Product Class |
|---|---|---|---|
| Alcohol/Base | RO⁻ | 2-Alkoxy-1-(2,6-dichloro-4-methylphenyl)ethan-1-one | α-Alkoxy Ketone (Ether) |
| Phenol/Base | ArO⁻ | 1-(2,6-dichloro-4-methylphenyl)-2-phenoxyethan-1-one | α-Aryloxy Ketone (Ether) |
| Thiol/Base | RS⁻ | 1-(2,6-dichloro-4-methylphenyl)-2-(alkylthio)ethan-1-one | α-Alkylthio Ketone (Thioether) |
Selective Reduction and Oxidation Reactions of this compound
The reactivity of this compound is not limited to substitution reactions. The carbonyl group and the carbon-chlorine bond are also susceptible to selective reduction and oxidation, providing pathways to other important classes of compounds such as alcohols and dehalogenated ketones. The specific outcome of these reactions is highly dependent on the choice of reagents and reaction conditions.
Reduction of the Carbonyl Group to Alcohols or Alkyl Moieties
The carbonyl group of this compound can be selectively reduced to a hydroxyl group, yielding a chlorohydrin, or further reduced to a methylene (B1212753) group. The choice of reducing agent determines the extent of the reduction.
For the conversion to the corresponding α-chloroalcohol, 2-chloro-1-(2,6-dichloro-4-methylphenyl)ethanol, mild reducing agents are typically employed. google.com Reagents such as sodium borohydride (B1222165) (NaBH₄) are effective for the chemoselective reduction of ketones to alcohols. nih.govrsc.org Catalytic methods, including enantioselective reductions using chiral catalysts, can also be employed to produce optically active chiral alcohols, which are valuable building blocks in pharmaceutical synthesis. wikipedia.org
Complete reduction of the carbonyl group to a methylene (CH₂) moiety requires more forceful conditions. Classic methods like the Clemmensen (using zinc amalgam and HCl) or Wolff–Kishner (using hydrazine (B178648) and a strong base) reductions are designed for this transformation. However, the harsh conditions of these reactions may lead to side reactions, including reduction of the chlorine substituents. Modern methods using reagents like triethylsilane in the presence of a strong Lewis acid can also achieve this exhaustive reduction. researchgate.net
Table 3: Reduction of the Carbonyl Group
| Reducing Agent/Method | Product Structure | Product Class |
|---|---|---|
| Sodium Borohydride (NaBH₄) | 2-Chloro-1-(2,6-dichloro-4-methylphenyl)ethanol | α-Chloroalcohol |
| Catalytic Hydrogenation (e.g., H₂/Pd) | 1-(2,6-Dichloro-4-methylphenyl)ethan-1-ol (after dehalogenation) | Alcohol |
Transformations Involving the α-Chlorine Substituent
The α-chlorine atom is a key functional handle that can be selectively removed or transformed. Reductive dehalogenation is a common transformation for α-halo ketones, leading to the formation of the corresponding parent ketone. wikipedia.org This reaction can be accomplished using various reagents, such as zinc dust in acetic acid, sodium iodide in a suitable solvent, or catalytic hydrogenation. The reaction proceeds by reducing the carbon-chlorine bond, replacing the chlorine with a hydrogen atom. wikipedia.org The product of this reaction would be 1-(2,6-dichloro-4-methylphenyl)ethan-1-one. This transformation is useful when the α-chloro group is used as a temporary activating group or when the parent ketone is the desired final product.
Derivatization Strategies for Functional Group Diversity and Synthetic Utility
Derivatization is a technique used to convert a chemical compound into a product of similar chemical structure, called a derivative. In the context of this compound, its reactive nature allows for a wide array of derivatization strategies, significantly enhancing its synthetic utility and enabling the creation of diverse molecular libraries.
The functional groups of this compound—the α-chloro substituent and the carbonyl group—serve as anchor points for introducing new functionalities. As discussed, the α-chlorine can be readily displaced by nitrogen, oxygen, and sulfur nucleophiles, providing access to α-amino ketones, α-ethers, and α-thioethers. The carbonyl group can be reduced to an alcohol, which can then be further functionalized, for example, through esterification or etherification.
These derivatization reactions are not only crucial for building complex molecules but also play a role in analytical chemistry. Converting analytes into derivatives can improve their chromatographic behavior and detection sensitivity in techniques like liquid chromatography-mass spectrometry (LC-MS). chromatographyonline.comnih.gov For instance, reacting the carbonyl group with specific reagents can introduce a fluorescent tag or a group that enhances ionization efficiency. rsc.org The ability to easily generate a variety of derivatives makes this compound a versatile platform for drug discovery and materials science research.
Table 4: Summary of Derivatization Potential
| Reactive Site | Reaction Type | Reagents | Resulting Functional Group |
|---|---|---|---|
| α-Carbon | Nucleophilic Substitution | Amines (RNH₂, R₂NH) | α-Amino |
| α-Carbon | Nucleophilic Substitution | Alcohols/Phenols (ROH/ArOH) + Base | α-Ether |
| α-Carbon | Nucleophilic Substitution | Thiols (RSH) + Base | α-Thioether |
| Carbonyl Carbon | Reduction | NaBH₄ | Secondary Alcohol |
| Carbonyl Carbon | Reductive Amination | Amine + Reducing Agent | Secondary Amine |
Based on a thorough review of scientific literature and chemical databases, there is currently insufficient publicly available information to generate a detailed article on the specific applications of This compound according to the provided outline.
The search for its role as a key building block in multi-step syntheses, its use as a precursor to architecturally diverse molecular scaffolds (including drug-like intermediates and natural product fragments), and its application in the fabrication of advanced material precursors did not yield specific research findings, data tables, or detailed synthetic sequences involving this particular compound.
Therefore, it is not possible to provide a scientifically accurate and thorough article that strictly adheres to the requested sections and subsections. The existing literature does not detail the strategic utilization of this compound in the advanced contexts of complex organic synthesis as specified.
Strategic Utilization of 2 ,6 Dichloro 4 Methylphenacyl Chloride in Complex Organic Synthesis
Stereoselective and Enantioselective Transformations Initiated by or Involving 2',6'-Dichloro-4'-methylphenacyl chloride
The chemical structure of this compound, featuring a reactive α-chloro ketone moiety, suggests its potential as a substrate in various stereoselective and enantioselective reactions. Generally, α-haloketones are versatile electrophiles that can participate in a range of transformations where stereocontrol is crucial. wikipedia.org
Potential Stereoselective Reactions:
Asymmetric Reduction: The carbonyl group of this compound could be a target for asymmetric reduction to form a chiral chlorohydrin. This transformation can be achieved using chiral reducing agents or catalytic systems, such as those based on chiral oxazaborolidines (Corey-Bakshi-Shibata reduction) or transition metal complexes with chiral ligands. The resulting stereogenic center would be influenced by the steric and electronic nature of the substituted aromatic ring.
Nucleophilic Addition: Stereoselective addition of nucleophiles to the carbonyl group could provide access to chiral tertiary alcohols. The facial selectivity of this addition would be a key factor in determining the stereochemical outcome.
Enolate Chemistry: The presence of α-protons allows for the formation of an enolate. Asymmetric alkylation or other electrophilic trapping of this enolate, in the presence of a chiral auxiliary or catalyst, could lead to the formation of new stereocenters. However, the reactivity at the α-carbon is complicated by the presence of the chlorine atom, which can also act as a leaving group.
Hypothetical Enantioselective Transformations:
While no specific examples exist for this compound, related α-haloketones have been employed in enantioselective processes. For instance, organocatalysis has been used for the asymmetric synthesis of α-halo esters from acid chlorides, a related class of compounds. wikipedia.org Such methodologies could potentially be adapted.
The following table provides a hypothetical overview of potential stereoselective reactions and the factors that would need to be considered.
| Reaction Type | Chiral Influence | Potential Product | Key Considerations |
| Asymmetric Reduction | Chiral catalyst/reagent | Enantiomerically enriched chlorohydrin | Catalyst efficiency, substrate-catalyst interaction, reduction of C-Cl bond |
| Asymmetric Nucleophilic Addition | Chiral nucleophile/catalyst | Enantiomerically enriched tertiary alcohol | Steric hindrance from ortho-substituents, facial selectivity |
| Asymmetric Enolate Alkylation | Chiral phase-transfer catalyst/auxiliary | α-substituted, stereodefined ketone | Competition between SN2 and Favorskii rearrangement, acidity of α-proton |
This table is illustrative and based on general principles of stereoselective synthesis, not on published data for this compound.
Integration into High-Throughput and Combinatorial Chemistry Platforms
The structure of this compound makes it a potentially useful building block in combinatorial chemistry and for high-throughput synthesis of compound libraries. α-Haloketones, in general, are valuable synthons due to their bifunctional nature, possessing two electrophilic sites (the carbonyl carbon and the α-carbon). wikipedia.org This dual reactivity allows for diverse synthetic pathways.
Potential Applications in Library Synthesis:
Scaffold Decoration: The phenacyl chloride moiety can be readily attached to various core structures (scaffolds) through nucleophilic substitution of the chloride by amines, thiols, or alcohols. The resulting ketone can then be further functionalized.
Multicomponent Reactions: Phenacyl halides are known to participate in multicomponent reactions to generate diverse heterocyclic structures. nih.govlongdom.org For example, in the Hantzsch thiazole (B1198619) synthesis, an α-haloketone reacts with a thioamide to form a thiazole ring. By varying the thioamide component, a library of substituted thiazoles could be rapidly generated.
The table below outlines a hypothetical combinatorial library synthesis using this compound as a key building block.
| Library Type | Reaction | Variable Building Blocks | Resulting Scaffold |
| Thiazole Library | Hantzsch Thiazole Synthesis | Various Thioamides (R-C(S)NH2) | 2-Amino-4-(2,6-dichloro-4-methylphenyl)thiazoles |
| Quinoxaline Library | Condensation Reaction | Various o-Phenylenediamines | 2-(2,6-dichloro-4-methylphenyl)quinoxalines |
| Imidazole (B134444) Library | Markwald Imidazole Synthesis | α-Amino ketones/aldehydes and ammonia (B1221849) | Substituted Imidazoles |
This table represents a theoretical application in combinatorial chemistry, as no specific libraries based on this compound have been reported in the literature.
The integration of such synthetic strategies with automated synthesis platforms and high-throughput screening would, in principle, allow for the rapid exploration of the chemical space around the 2',6'-dichloro-4-methylphenyl motif for the discovery of new bioactive molecules. Ketones are recognized as valuable building blocks for dynamic combinatorial libraries. acs.org
Advanced Spectroscopic and Computational Methodologies for Structural and Reactivity Analysis of 2 ,6 Dichloro 4 Methylphenacyl Chloride
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. For a compound such as 2',6'-dichloro-4'-methylphenacyl chloride, a combination of one-dimensional and two-dimensional NMR techniques would provide a complete picture of its atomic connectivity and chemical environment. Due to the absence of publicly available experimental spectra for this specific molecule, the following sections detail the predicted spectroscopic features based on established principles of NMR and data from analogous structures.
Proton (¹H) NMR: Chemical Shift Analysis and Coupling Constants
The ¹H NMR spectrum is expected to reveal three distinct signals corresponding to the different proton environments in the molecule: the aromatic protons, the methylene (B1212753) protons of the phenacyl group, and the methyl protons attached to the aromatic ring.
Aromatic Protons (H-3', H-5'): The two protons on the dichlorinated aromatic ring are chemically equivalent due to the symmetry of the 2',6'-dichloro-4'-methyl substitution pattern. They are expected to appear as a singlet, as there are no adjacent protons to cause spin-spin coupling. Their chemical shift would be downfield, influenced by the electron-withdrawing effects of the two chlorine atoms and the carbonyl group. A predicted chemical shift is in the range of 7.3-7.5 ppm.
Methylene Protons (-COCH₂Cl): The two protons of the methylene group are adjacent to both a carbonyl group and a chlorine atom, both of which are strongly electron-withdrawing. This environment causes significant deshielding, leading to a pronounced downfield chemical shift, likely appearing as a sharp singlet in the range of 4.8-5.0 ppm.
Methyl Protons (-CH₃): The three protons of the methyl group are attached to the aromatic ring. They are in a relatively shielded environment compared to the other protons in the molecule and would appear as a singlet at approximately 2.4-2.5 ppm.
Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| Aromatic (H-3', H-5') | ~7.40 | Singlet (s) | 2H |
| Methylene (-CH₂Cl) | ~4.90 | Singlet (s) | 2H |
| Methyl (-CH₃) | ~2.45 | Singlet (s) | 3H |
Carbon-13 (¹³C) NMR: Diagnostic Resonances and Connectivity
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, seven distinct carbon signals are predicted.
Carbonyl Carbon (C=O): The carbonyl carbon is the most deshielded carbon in the molecule and is expected to have a chemical shift in the range of 190-195 ppm.
Aromatic Carbons:
C-1': The quaternary carbon attached to the carbonyl group would be found around 135-138 ppm.
C-2', C-6': These two equivalent quaternary carbons are directly bonded to chlorine atoms, which would shift them downfield to approximately 136-139 ppm.
C-3', C-5': The two equivalent methine carbons on the aromatic ring would appear in the typical aromatic region, around 130-132 ppm.
C-4': The quaternary carbon bonded to the methyl group is predicted to be in the range of 140-143 ppm.
Methylene Carbon (-CH₂Cl): This carbon is attached to a chlorine atom and is adjacent to the carbonyl group, leading to a chemical shift of approximately 45-48 ppm.
Methyl Carbon (-CH₃): The methyl carbon is the most shielded carbon and is expected to appear at around 21-23 ppm.
Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O | ~192.0 |
| C-4' | ~141.5 |
| C-2', C-6' | ~137.0 |
| C-1' | ~136.0 |
| C-3', C-5' | ~131.0 |
| -CH₂Cl | ~46.5 |
| -CH₃ | ~22.0 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complete Assignment
Two-dimensional (2D) NMR experiments are crucial for confirming the assignments made from 1D spectra and establishing the complete molecular structure.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this molecule, no cross-peaks would be expected in the COSY spectrum, as all proton groups are predicted to be singlets and are separated by more than three bonds, thus confirming their isolation from each other.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. It would show cross-peaks connecting the ¹H signals to their corresponding ¹³C signals:
The aromatic proton singlet (~7.40 ppm) would correlate with the aromatic methine carbon signal (~131.0 ppm).
The methylene proton singlet (~4.90 ppm) would correlate with the methylene carbon signal (~46.5 ppm).
The methyl proton singlet (~2.45 ppm) would correlate with the methyl carbon signal (~22.0 ppm).
HMBC (Heteronuclear Multiple Bond Correlation): This technique is vital for establishing long-range (typically 2-3 bond) correlations between protons and carbons. It would be the key to assembling the molecular fragments and assigning the quaternary carbons. Key expected correlations include:
The methylene protons (~4.90 ppm) would show a strong correlation to the carbonyl carbon (~192.0 ppm) and the aromatic carbon C-1' (~136.0 ppm).
The aromatic protons (~7.40 ppm) would show correlations to the adjacent quaternary carbons C-1', C-2'/C-6', and C-4'.
The methyl protons (~2.45 ppm) would correlate to the aromatic carbons C-4', C-3', and C-5'.
Mass Spectrometry for Molecular Formula Determination and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and formula of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement
High-resolution mass spectrometry can measure the mass-to-charge ratio (m/z) of an ion with very high precision. This allows for the determination of the elemental composition of the ion. The molecular formula of this compound is C₉H₇Cl₃O. Due to the presence of three chlorine atoms, the molecular ion peak in the mass spectrum will exhibit a characteristic isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). The relative intensities of the isotopic peaks (M, M+2, M+4, M+6) would confirm the presence of three chlorine atoms.
HRMS would provide the exact mass of the most abundant molecular ion, which contains only the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁶O).
Predicted HRMS Data
| Ion Formula | Isotopes | Calculated Exact Mass (m/z) |
|---|---|---|
| [C₉H₇³⁵Cl₃O]⁺• | ¹²C, ¹H, ³⁵Cl, ¹⁶O | 235.95895 |
Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Studies
Tandem mass spectrometry (MS/MS) involves the isolation of a specific precursor ion (e.g., the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID) to produce product ions. The analysis of these fragments provides detailed structural information.
A plausible fragmentation pathway for this compound would likely initiate with cleavages adjacent to the carbonyl group, which are common in ketones.
Alpha-Cleavage: The most probable initial fragmentation is the cleavage of the C-C bond between the carbonyl group and the chloromethyl group, leading to the loss of a •CH₂Cl radical. This would generate a stable acylium ion, which would likely be the base peak in the spectrum.
Loss of Carbon Monoxide: The resulting acylium ion can then lose a molecule of carbon monoxide (CO) to form a dichlorotolyl cation.
Alternative Alpha-Cleavage: Cleavage of the bond between the carbonyl carbon and the aromatic ring could lead to the formation of a [M - C₈H₅Cl₂O]⁺ ion (m/z 49, •CH₂Cl⁺), though this is generally less favored.
Loss of Chlorine: Fragmentation could also involve the loss of a chlorine radical from the molecular ion or subsequent fragment ions.
Predicted MS/MS Fragmentation Data
| Proposed Fragment Ion | Formula | Predicted m/z (for ³⁵Cl) | Proposed Loss from Precursor |
|---|---|---|---|
| [M - •CH₂Cl]⁺ | [C₈H₅Cl₂O]⁺ | 187 | Loss of chloromethyl radical |
| [M - •CH₂Cl - CO]⁺ | [C₇H₅Cl₂]⁺ | 159 | Loss of CO from acylium ion |
| [M - Cl]⁺ | [C₉H₇Cl₂O]⁺• | 201 | Loss of chlorine radical |
| [•CH₂Cl]⁺ | [CH₂Cl]⁺ | 49 | Alpha-cleavage |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights
No specific experimental or calculated Infrared (IR) or Raman spectroscopy data for this compound could be located. Such analysis would typically provide information on the vibrational modes of its functional groups, including the carbonyl (C=O) stretching of the phenacyl moiety, the C-Cl stretches from the dichlorinated aromatic ring and the chloromethyl group, and various aromatic ring vibrations. Conformational insights could be derived from variations in spectral features under different conditions or by comparing experimental data with theoretical calculations for different rotamers, but this information is not available.
X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis
A search of crystallographic databases yielded no published crystal structure for this compound. X-ray crystallography would definitively determine its solid-state structure, providing precise bond lengths, bond angles, and torsional angles. This analysis would also reveal the molecule's conformation in the crystal lattice and detail any intermolecular interactions, such as halogen bonding or π–π stacking, that stabilize the crystal packing. Without this experimental data, a definitive analysis of its solid-state conformation is not possible.
Computational Chemistry and Molecular Modeling for Mechanistic and Reactivity Prediction
Specific computational studies on this compound are not present in the available literature.
Future Trajectories and Unexplored Research Avenues for 2 ,6 Dichloro 4 Methylphenacyl Chloride in Chemical Research
Development of Novel Catalytic Systems for Efficient Transformations
The development of new catalytic systems is paramount for unlocking the synthetic utility of 2',6'-Dichloro-4'-methylphenacyl chloride. Future research could focus on transformations that are currently inefficient or require harsh conditions.
Asymmetric Catalysis: A significant unexplored avenue is the enantioselective transformation of the prochiral ketone. Development of chiral catalysts (organocatalysts or transition-metal complexes) for asymmetric reductions, aldol (B89426) reactions, or other additions to the carbonyl group would provide access to valuable chiral building blocks.
Cross-Coupling Reactions: While α-arylation of ketones is established, developing specific palladium, nickel, or copper catalysts tailored for the sterically hindered and electronically modified substrate, this compound, could lead to highly efficient C-C bond formations. Metallaphotoredox catalysis, for instance, has proven effective for the cross-electrophile coupling of various α-chloro ketones with aryl halides under mild conditions. nih.gov
Organocatalysis: Baker's yeast (Saccharomyces cerevisiae) has been used as a mild, inexpensive, and environmentally benign biocatalyst for the cyclocondensation of phenacyl chlorides with nucleophiles to form thiazole (B1198619) derivatives. researchgate.net Investigating similar biocatalytic or other organocatalytic systems for transformations of this compound could offer sustainable routes to complex heterocyclic structures.
Table 1: Potential Catalytic Transformations for this compound
| Transformation Type | Catalyst Class | Potential Product | Research Goal |
|---|---|---|---|
| Asymmetric Reduction | Chiral Ruthenium or Rhodium Complexes | Chiral 2-chloro-1-(2,6-dichloro-4-methylphenyl)ethanol | Access to enantiopure chlorohydrins |
| α-Arylation | Palladium/Ligand System or Ni/Photoredox | α-Aryl-2',6'-dichloro-4'-methylacetophenone | Efficient C(sp³)–C(sp²) bond formation |
Integration into Flow Chemistry and Continuous Manufacturing Processes
Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and potential for automation and scalability. nih.govresearchgate.net The application of this technology to the synthesis and transformation of this compound is a promising area for future work.
Safer Synthesis: The preparation of phenacyl chlorides can involve hazardous reagents and exothermic reactions. chemrxiv.org A continuous flow process could mitigate these risks by using small reactor volumes, enabling precise temperature control, and allowing for the safe handling of unstable intermediates. nih.gov
Telescoped Reactions: A multi-step flow synthesis could be designed where this compound is generated in situ and immediately consumed in a subsequent reaction without isolation. This would improve efficiency and reduce waste. For example, a flow setup could integrate the synthesis of the compound followed by a nucleophilic substitution or a catalytic cross-coupling reaction in a sequential manner. uc.pt
Exploration of Unconventional Activation Methods
Modern synthetic chemistry is increasingly turning to unconventional methods to activate stable molecules under mild conditions. Photoredox catalysis and electrochemistry are at the forefront of this movement and represent fertile ground for research involving this compound.
Photoredox Catalysis: Visible-light photoredox catalysis enables single-electron transfer (SET) processes that can generate radical intermediates from stable precursors. nih.govresearchgate.net this compound, as an α-chloro ketone, is an excellent candidate for such transformations. A photocatalyst could facilitate the reductive cleavage of the C-Cl bond to generate an α-acyl radical. This reactive intermediate could then participate in a variety of bond-forming reactions, such as Giese additions to electron-deficient alkenes or coupling with other radical species. Dual catalytic systems combining a photoredox catalyst with a nickel catalyst could enable cross-coupling reactions with aryl or alkyl halides. nih.gov
Electrochemistry: Electro-organic synthesis uses electrons as traceless reagents to drive redox reactions. researchgate.net Anodic oxidation or cathodic reduction could be used to generate reactive intermediates from this compound. For example, cathodic reduction could generate the same α-acyl radical accessible via photoredox catalysis, opening up similar synthetic possibilities. Electrochemical methods offer high functional group tolerance and can often be performed without stoichiometric chemical oxidants or reductants, aligning with the principles of green chemistry.
Computational Design and In Silico Screening
Computational chemistry provides powerful tools for predicting reactivity, elucidating reaction mechanisms, and designing new experiments. Applying these methods to this compound could accelerate the discovery of new reactions and applications.
Reactivity Prediction: Density Functional Theory (DFT) calculations can be used to model the electronic structure of the molecule. ajpchem.org This can help predict the most likely sites for nucleophilic or electrophilic attack, determine the stability of potential intermediates (e.g., radicals or enolates), and calculate the activation barriers for various reaction pathways. Such studies can explain the influence of the specific substitution pattern on the molecule's reactivity compared to simpler phenacyl chlorides. researchgate.netnih.gov
Screening for New Reactions: In silico screening can be used to rapidly evaluate the feasibility of a wide range of potential reactions. By computationally modeling the thermodynamics and kinetics of reactions with different partners (e.g., various nucleophiles, radical traps, or coupling partners), researchers can prioritize the most promising avenues for experimental investigation, saving time and resources.
Table 2: Computational Approaches for Investigating this compound
| Computational Method | Research Objective | Predicted Outcome |
|---|---|---|
| Density Functional Theory (DFT) | Calculate molecular orbital energies (HOMO/LUMO) and electrostatic potential | Identify kinetic and thermodynamic sites of reactivity; predict reaction barriers |
| Molecular Dynamics (MD) | Simulate solvent effects and conformational preferences | Understand the role of the solvent in reaction pathways |
Interdisciplinary Research: Chemical Probes and Advanced Materials
The unique structure of this compound makes it a candidate for applications beyond traditional organic synthesis, particularly at the interface with biology and materials science.
Chemical Probes: The phenacyl group is a well-known photoremovable protecting group ("photocage"). Upon irradiation with UV light, the group can be cleaved, releasing a protected molecule. The specific substitution pattern on the aromatic ring of this compound could be used to fine-tune the absorption wavelength and cleavage efficiency. This could lead to the development of new photocages for the controlled release of biologically active molecules like neurotransmitters or drugs in living systems.
Building Blocks for Advanced Materials: As a difunctional molecule, this compound can serve as a versatile building block for polymers and functional materials. mdpi.comrsc.orglifechemicals.com The ketone and the chloride can be functionalized independently to introduce the molecule into a polymer backbone or as a pendant group. For example, polymerization reactions involving the carbonyl group followed by post-polymerization modification at the chloromethyl site could lead to materials with tailored properties for applications in electronics, coatings, or specialty plastics.
Sustainable Synthesis Approaches
Developing environmentally benign methods for the synthesis of this compound and its derivatives is a crucial future goal. This involves minimizing waste, avoiding hazardous reagents, and improving energy efficiency. nih.gov
Greener Chlorination Methods: Traditional syntheses of α-chloro ketones may involve harsh chlorinating agents. Research into catalytic chlorination methods or the use of safer, solid-based reagents like N-chlorosuccinimide (NCS) could provide more sustainable alternatives. organic-chemistry.org
Alternative Acylation Strategies: The classical route to phenacyl halides often involves a Friedel-Crafts acylation using chloroacetyl chloride, which is highly reactive and moisture-sensitive. sciencemadness.orgorgsyn.org Exploring alternative catalytic acylation methods that avoid stoichiometric Lewis acids and reactive acyl halides would represent a significant advance in sustainability.
Use of Green Solvents: Investigating the synthesis and subsequent reactions of this compound in environmentally friendly solvents, such as water, supercritical CO₂, or bio-based solvents, would reduce the environmental footprint of its chemical lifecycle. rsc.org
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2',6'-dichloro-4'-methylphenacyl chloride, and how do reaction conditions influence yield and purity?
- The compound can be synthesized via Friedel-Crafts acylation or nucleophilic substitution of chlorinated precursors. For example, describes a method involving dichloroaniline derivatives and acyl chlorides (e.g., pivaloyl chloride) under pyridine catalysis at 40°C for 28 hours, achieving a 97% yield. Optimization requires testing solvent polarity (e.g., THF vs. DCM), temperature (40–80°C), and stoichiometric ratios of acylating agents . Purity is often assessed via HPLC or GC-MS ( ).
Q. Which analytical techniques are recommended for characterizing this compound?
- Key methods include:
- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and chlorine positions ( ).
- Mass spectrometry (EI/ESI-MS) for molecular weight verification and fragmentation analysis ( ).
- X-ray crystallography to resolve crystal structures, particularly for derivatives used in coordination chemistry ( ).
- FT-IR to identify carbonyl (C=O) and C-Cl stretches (1700–1750 cm⁻¹ and 550–600 cm⁻¹, respectively) .
Q. What safety protocols are critical when handling chlorinated phenacyl derivatives?
- Chlorinated compounds require fume hood use, PPE (gloves, goggles), and inert atmosphere setups due to reactivity with moisture (e.g., hydrolysis to HCl). emphasizes pre-testing compatibility with solvents/catalysts to avoid hazardous byproducts. Waste must be neutralized with bases (e.g., NaHCO₃) before disposal .
Advanced Research Questions
Q. How can mechanistic studies elucidate the reactivity of this compound in cross-coupling reactions?
- Kinetic isotope effect (KIE) studies and DFT calculations can map transition states for nucleophilic substitution or acylation. highlights the role of DMAP as a catalyst in acyl transfer, suggesting a base-assisted SN2 mechanism. Trapping intermediates (e.g., with TEMPO) or isotopic labeling (²H/¹³C) can validate pathways .
Q. How should researchers address contradictions in reported spectroscopic data for chlorinated phenacyl compounds?
- Discrepancies in NMR shifts or melting points may arise from solvent effects, impurities, or polymorphic forms. For example, shows that aqueous vs. anhydrous HCl in synthesis alters crystallinity. Cross-validate data using multiple techniques (e.g., DSC for melting behavior, LC-MS for purity) and consult high-purity reference standards ( ) .
Q. What computational tools are suitable for predicting the electronic properties of this compound?
- Density Functional Theory (DFT) (e.g., B3LYP/6-31G*) models HOMO-LUMO gaps, charge distribution, and electrostatic potential surfaces. These predict sites for electrophilic attack (e.g., carbonyl carbon) or ligand-metal interactions ( ). Pair with experimental UV-Vis and cyclic voltammetry to correlate computed and observed redox behavior .
Q. What strategies optimize the compound’s application in polymer or coordination chemistry?
- The dichloro and methyl groups enable functionalization:
- Ligand design : Use as a precursor for terpyridine-like ligands ( ) by substituting Cl with thiophene or pyridyl groups.
- Polymer crosslinking : React with diols or diamines to form ester/amide-linked networks. Monitor thermal stability via TGA and DSC .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
